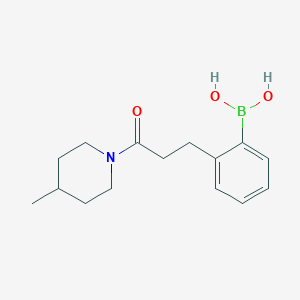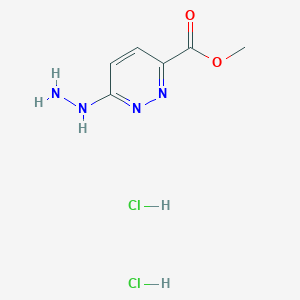
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid
概要
説明
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is an organoboron compound that features a phenylboronic acid moiety attached to a piperidine ring through a propyl linker. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and material science. The presence of both the boronic acid and piperidine functionalities allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-methylpiperidine, is reacted with an appropriate acylating agent to introduce the 3-oxopropyl group. This can be achieved using reagents such as acyl chlorides or anhydrides under basic conditions.
Coupling with Phenylboronic Acid: The piperidine intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The ketone group in the piperidine moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic solvents (e.g., toluene, DMF).
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
科学的研究の応用
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs for targeted therapies, such as boron neutron capture therapy (BNCT).
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for compounds targeting neurological disorders due to the presence of the piperidine ring.
Industry: Utilized in the synthesis of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid depends on its specific application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boronic acid group forms a transient complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds.
In Biological Systems: The boronic acid group can interact with diols and other nucleophiles, potentially inhibiting enzymes or modulating biological pathways. The piperidine ring may interact with neurotransmitter receptors or ion channels, influencing neurological activity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the piperidine moiety, making it less versatile in biological applications.
4-Methylpiperidine: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenol: Similar structure but with a phenol group instead of a boronic acid, affecting its reactivity and applications.
Uniqueness
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is unique due to the combination of the boronic acid and piperidine functionalities. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
[2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-12-8-10-17(11-9-12)15(18)7-6-13-4-2-3-5-14(13)16(19)20/h2-5,12,19-20H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDIASTVRIUJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161976 | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-65-9 | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)
![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)




![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)



![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

